N-Phenyl-N-pyridin-2-ylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
75050-66-7 |
|---|---|
Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
1-phenyl-1-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H11N3S/c13-12(16)15(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9H,(H2,13,16) |
InChI Key |
CUEXEQUOVZJYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=N2)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Transformations of N Phenyl N Pyridin 2 Ylthiourea
Established Synthetic Routes to N-Phenyl-N-pyridin-2-ylthiourea
The synthesis of this compound has been approached through several established methods, with the condensation of an isothiocyanate and an amine being the most prominent.
Conventional Reaction Pathways (e.g., Isothiocyanate-Amine Condensation)
The most common and straightforward method for synthesizing this compound involves the reaction between phenyl isothiocyanate and 2-aminopyridine (B139424). ontosight.ai This reaction is a classic example of nucleophilic addition, where the amino group of 2-aminopyridine attacks the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. ontosight.ainih.gov This condensation reaction directly forms the thiourea (B124793) linkage, bridging the phenyl and pyridyl moieties. ontosight.ai
The general scheme for this reaction is as follows:
C6H5NCS + H2N-C5H4N → C6H5NHC(S)NHC5H4N
This method is widely employed due to the commercial availability of the starting materials and the generally high efficiency of the reaction. materialsciencejournal.orgjcsp.org.pk The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF), and may be heated to facilitate the reaction. materialsciencejournal.orgresearchgate.net
Optimization of Reaction Conditions for Yield and Purity
While the isothiocyanate-amine condensation is generally effective, optimizing reaction conditions can significantly improve the yield and purity of the final product. Factors such as the choice of solvent, reaction temperature, and the use of catalysts can be fine-tuned. For instance, refluxing the reaction mixture in ethanol for a few hours is a common practice to drive the reaction to completion. materialsciencejournal.org
| Parameter | Condition | Effect on Yield/Purity |
| Solvent | Ethanol, THF | Good solubility for reactants, facilitates reaction |
| Temperature | Reflux | Increases reaction rate |
| Catalyst | Phase-transfer catalyst (e.g., TBAB) | Can significantly improve yield in certain cases |
Novel and Sustainable Synthetic Approaches for this compound
In line with the growing emphasis on sustainable chemistry, researchers are exploring novel and greener methods for the synthesis of this compound and related compounds.
Catalytic Syntheses (e.g., Lewis Base Catalysis)
Lewis base catalysis has emerged as a powerful tool in organic synthesis. While specific examples for the direct synthesis of this compound using Lewis base catalysis are not extensively documented in the provided results, the principle is applicable. Lewis bases can activate the isothiocyanate group, making it more susceptible to nucleophilic attack by the amine. For instance, proazaphosphatrane has been effectively used as a Lewis base catalyst in other reactions involving silyl (B83357) compounds, demonstrating the potential for such catalysts to promote reactions under mild conditions with low catalyst loading. organic-chemistry.orgresearchgate.net
Green Chemistry Methodologies (e.g., Solvent-Free, Mechanochemical)
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of thiourea synthesis, this translates to exploring solvent-free and mechanochemical approaches.
Solvent-Free Synthesis: The reaction of phenyl isothiocyanate with an amine can, in some cases, be carried out without a solvent, particularly if one of the reactants is a liquid. This approach minimizes solvent waste and can simplify the work-up procedure. A study on the synthesis of pyridine-2-yl substituted ureas demonstrated a successful solvent- and halide-free method, highlighting the potential for similar atom-economical approaches for thiourea synthesis. rsc.org
Mechanochemistry: This technique involves inducing reactions by grinding solid reactants together, often with a small amount of liquid to act as a catalyst or to facilitate mixing. researchgate.net Mechanochemistry offers a promising green alternative to traditional solvent-based methods, as it can lead to shorter reaction times, higher yields, and reduced solvent consumption. researchgate.net While direct application to this compound is not detailed in the provided results, the successful synthesis of other complex molecules like polyoxometalates via mechanochemistry suggests its viability for this class of compounds. researchgate.net
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives with potentially interesting chemical and biological properties. Derivatization can be achieved by modifying either the phenyl ring, the pyridyl ring, or the thiourea linkage itself.
For example, introducing substituents on the phenyl or pyridyl rings can modulate the electronic and steric properties of the molecule. This can be achieved by starting with substituted anilines or aminopyridines. For instance, the synthesis of N-phenyl-N'-[2-chlorophenyl] thiourea and N-phenyl-N'-[5-chloro-2-methyl phenyl] thiourea has been reported by reacting phenyl isothiocyanate with the corresponding substituted anilines. materialsciencejournal.org Similarly, derivatives with substitutions on the pyridine (B92270) ring, such as N'-[2-(5-bromopyridyl)]-thiourea, have been synthesized for specific applications. nih.gov
Substitution at Nitrogen Centers
The nitrogen atoms of the thiourea group in this compound are nucleophilic and can undergo substitution reactions, most notably acylation and alkylation. These modifications can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule.
N-Acylation: The introduction of an acyl group at one of the nitrogen centers is a common transformation. This is typically achieved through the reaction of the parent thiourea with an acylating agent. A general and widely employed method for the synthesis of N-acyl thiourea derivatives involves the in-situ formation of an acyl isothiocyanate from an acid chloride and a thiocyanate (B1210189) salt, which then reacts with an amine. nih.gov In the context of this compound, this would involve the reaction of phenyl isothiocyanate with an acylated 2-aminopyridine or, more commonly, the acylation of the pre-formed this compound.
For instance, N-acyl-N'-phenyl-N'-pyridin-2-ylthiourea derivatives can be synthesized, and the regioselectivity of the acylation is an important consideration. The relative acidity of the two N-H protons can influence which nitrogen is acylated. While specific studies on the direct acylation of this compound are not extensively detailed in the provided literature, the general principles of N-acylation of unsymmetrical thioureas suggest that the reaction conditions can be tuned to favor substitution on one nitrogen over the other.
N-Alkylation: The alkylation of the nitrogen centers of this compound introduces alkyl groups, which can impact the compound's solubility and steric profile. While direct N-alkylation studies on this specific compound are not prevalent, related research on similar structures provides valuable insights. For example, the alkylating potential of N-phenyl-N-nitrosourea has been investigated, highlighting the reactivity of N-phenyl-substituted nitrogen atoms towards alkylating agents. psu.edu
The regioselectivity of N-alkylation in unsymmetrical thioureas is influenced by both electronic and steric factors. The reaction of this compound with an alkyl halide in the presence of a base would be the conventional approach. The choice of base and solvent can play a crucial role in directing the alkylation to either the nitrogen attached to the phenyl group or the one attached to the pyridyl group.
Table 1: Examples of Substitution at Nitrogen Centers of Thiourea Derivatives
| Product | Reagents and Conditions | Reference |
| N-Acyl thiourea derivatives | Acid chloride, ammonium (B1175870) thiocyanate, anhydrous acetone, followed by a heterocyclic amine. nih.gov | nih.gov |
| N-Alkylated 2-pyridones | Alkyl halides, base (e.g., Cs2CO3, NaH), solvent (e.g., DMF, THF). |
Modifications on the Phenyl Ring
The phenyl ring of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can fine-tune the electronic properties of the entire molecule.
The synthesis of derivatives with substituents on the phenyl ring is typically achieved by starting with a substituted aniline (B41778), which is then reacted with 2-aminopyridine and a source of the thiocarbonyl group, or more directly, by reacting a substituted phenyl isothiocyanate with 2-aminopyridine.
A series of N-phenyl-N'-[substituted phenyl] thioureas have been synthesized by reacting a substituted phenyl isothiocyanate with an appropriate amine. This approach has been used to introduce substituents such as chloro, methyl, and methoxy (B1213986) groups onto the phenyl ring. The general synthesis involves the refluxing of the corresponding substituted aniline with phenyl isothiocyanate.
For example, the synthesis of N-phenyl-N'-[2-chlorophenyl] thiourea involves the reaction of 2-chloroaniline (B154045) with phenyl isothiocyanate. Similarly, derivatives with other substitutions can be prepared.
Table 2: Examples of Modifications on the Phenyl Ring
| Starting Material (Substituted Aniline) | Resulting N-(substituted phenyl)-N'-pyridin-2-ylthiourea Derivative | Reagents and Conditions | Reference |
| 2-Chloroaniline | N-(2-chlorophenyl)-N'-pyridin-2-ylthiourea | Phenyl isothiocyanate, reflux. | |
| 5-Chloro-2-methylaniline | N-(5-chloro-2-methylphenyl)-N'-pyridin-2-ylthiourea | Phenyl isothiocyanate, reflux. | |
| 5-Chloro-2-methoxyaniline | N-(5-chloro-2-methoxyphenyl)-N'-pyridin-2-ylthiourea | Phenyl isothiocyanate, reflux. | |
| 4-Aminoacetophenone | 1-(4-acetylphenyl)-3-phenylthiourea | Phenyl isothiocyanate, dry toluene, reflux. |
Functionalization of the Pyridyl Moiety
The pyridyl ring in this compound can also be chemically modified. These modifications can involve substitution on the carbon atoms of the pyridine ring or reactions at the pyridine nitrogen atom.
Substitution on the Pyridine Ring: Halogenation is a common method for functionalizing the pyridyl moiety. For instance, N-((5-chloropyridin-2-yl)carbamothioyl) and N-((3,5-dibromopyridin-2-yl)carbamothioyl) derivatives have been synthesized. These compounds are typically prepared by reacting the corresponding halogenated 2-aminopyridine with phenyl isothiocyanate. For example, the synthesis of N'-[2-(5-bromopyridyl)]-thiourea derivatives has been reported as part of research into potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov
Reactions at the Pyridine Nitrogen: The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, allowing for reactions such as alkylation and cyclization. The reaction of N-(2-pyridyl)-N′-benzoylthiourea with copper(II) chloride has been shown to cause cyclization at the pyridine nitrogen, resulting in the formation of a thiadiazole ring. rdd.edu.iq This demonstrates that the pyridyl nitrogen can participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic systems.
Table 3: Examples of Functionalization of the Pyridyl Moiety
Advanced Structural Elucidation and Spectroscopic Characterization of N Phenyl N Pyridin 2 Ylthiourea
Single-Crystal X-ray Diffraction Studies
While a specific crystal structure for N-Phenyl-N-pyridin-2-ylthiourea is not publicly documented, extensive studies on analogous N-aryl-N'-(2-pyridyl)thioureas provide a clear picture of its expected solid-state characteristics.
Molecular Conformation and Torsion Angle Analysis
N-aryl-N'-(2-pyridyl)thiourea derivatives consistently adopt a trans-cis conformation with respect to the C-N bonds of the thiourea (B124793) core. This arrangement is stabilized by a strong intramolecular hydrogen bond.
The phenylamino group is typically in a trans position relative to the thione (C=S) group.
The pyridylamino group adopts a cis position relative to the thione group.
This specific conformation is crucial as it facilitates the formation of an intramolecular hydrogen bond between the pyridyl nitrogen and the adjacent N-H proton of the thiourea bridge. nih.gov The planarity of the molecule is influenced by substituents on the rings. In related structures, the dihedral angle (the twist) between the pyridyl ring and the thiourea core can vary. For example, in N-(2-Furoyl)-N′-(2-pyridyl)thiourea, the pyridine (B92270) ring is inclined by 4.63° and 11.28° in the two independent molecules found in the crystal lattice, demonstrating slight deviations from full planarity. nih.gov
Table 1: Expected Torsion Angles in this compound based on Analogs
| Torsion Angle | Description | Expected Configuration |
| Phenyl-N-C-S | Defines the orientation of the phenyl group | trans |
| Pyridyl-N-C-S | Defines the orientation of the pyridyl group | cis |
Data is inferred from studies on closely related pyridylthiourea derivatives. nih.govwashington.edu
Intermolecular Hydrogen Bonding Networks (N-H…S, N-H…N)
In the solid state, molecules of this compound are expected to be linked by a network of hydrogen bonds.
Intramolecular N-H…N Hydrogen Bond: The most significant and defining interaction is the intramolecular hydrogen bond between the hydrogen of the pyridyl-facing amine (N-H) and the nitrogen atom of the pyridine ring. This interaction creates a stable, six-membered pseudo-ring and is a hallmark of virtually all N-(2-pyridyl)thiourea structures. nih.govwm.edu This bond locks the pyridyl group into the cis conformation.
Intermolecular N-H…S Hydrogen Bond: The second N-H group (attached to the phenyl ring) is typically involved in intermolecular hydrogen bonding with the sulfur atom of an adjacent molecule. This interaction often leads to the formation of a centrosymmetric dimer, creating a larger ring motif described by the graph-set notation R²₂(8). These dimers are a common supramolecular synthon in thiourea chemistry. wm.edu In some analogs, these N-H···S interactions can link molecules into extended one-dimensional chains or two-dimensional sheets. wm.edu
Table 2: Typical Hydrogen Bond Geometries in Pyridylthiourea Derivatives
| Bond Type | Description | Typical Distance (Å) | Typical Angle (°) |
| N-H···N | Intramolecular | 1.9 - 2.1 | > 120 |
| N-H···S | Intermolecular (Dimer formation) | 2.4 - 2.6 | > 150 |
Data compiled from various N-aryl-N'-pyridylthiourea crystal structures. nih.govwashington.eduwm.edu
Crystal Packing Arrangements and Supramolecular Synthons
These dimers then arrange themselves in space, often stabilized by weaker C-H···π or π-π stacking interactions between the aromatic phenyl and pyridyl rings of adjacent dimers. The specific packing (e.g., herringbone, layered, or three-dimensional networks) would depend on the subtle interplay of these forces. For instance, in the closely related N-(3-pyridyl)-N′-phenylthiourea, the combination of N-H···S and N-H···N bonds results in a complex 3D network containing helical motifs. wm.edu
Polymorphism and Its Structural Implications
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in thiourea derivatives. Different polymorphs arise from variations in molecular conformation or, more commonly, from different hydrogen-bonding patterns.
For this compound, polymorphism could manifest through:
Different Hydrogen-Bonding Motifs: While the intramolecular N-H···N bond is highly stable, the intermolecular N-H···S interactions could potentially form chains instead of dimers, leading to a different crystal packing and thus a new polymorphic form.
Conformational Adjustments: Slight changes in the torsion angles of the phenyl or pyridyl rings relative to the thiourea plane could result in a more efficient packing arrangement, giving rise to a different polymorph.
Each polymorph would exhibit distinct physical properties, such as melting point, solubility, and stability, all stemming from the differences in its underlying crystal lattice energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
¹H NMR Chemical Shift Assignments and Coupling Constants
The ¹H NMR spectrum provides definitive evidence for the structure of this compound in solution. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). The spectrum is expected to show distinct signals for the two N-H protons and the aromatic protons of the phenyl and pyridyl rings.
Based on data from analogous compounds like 1-(5-chloropyridin-2-yl)-3-phenylthiourea (B14707182) and 1-(3-methylpyridin-2-yl)-3-phenylthiourea, the following assignments can be predicted. researchgate.net
N-H Protons: Two distinct, broad singlets are expected for the two N-H protons, typically in the downfield region (δ 9.5-11.5 ppm). The proton involved in the intramolecular hydrogen bond with the pyridyl nitrogen may appear at a different chemical shift than the proton adjacent to the phenyl ring.
Pyridyl Protons: Four signals corresponding to the four protons on the pyridyl ring. These will appear as doublets, triplets, or doublet of doublets, depending on their coupling with adjacent protons. The proton at position 6 (adjacent to the nitrogen) is often the most downfield of the ring protons. researchgate.net
Phenyl Protons: Signals for the five protons of the phenyl group will typically appear in the range of δ 7.2-7.8 ppm. The ortho-protons often appear as a doublet, while the meta- and para-protons appear as triplets or a combination of multiplets. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| N-H (pyridyl side) | ~11.0 - 11.5 | br s | - |
| N-H (phenyl side) | ~9.8 - 10.2 | br s | - |
| Pyridyl H-6 | ~8.2 - 8.4 | d | ~4.5 - 5.0 |
| Pyridyl H-4 | ~7.8 - 8.0 | t or ddd | ~7.5 - 8.0 |
| Pyridyl H-5 | ~7.1 - 7.3 | t or ddd | ~7.0 - 7.5 |
| Pyridyl H-3 | ~7.0 - 7.2 | d | ~7.5 - 8.0 |
| Phenyl H-2, H-6 (ortho) | ~7.6 - 7.8 | d | ~7.5 - 8.0 |
| Phenyl H-3, H-5 (meta) | ~7.3 - 7.5 | t | ~7.5 - 8.0 |
| Phenyl H-4 (para) | ~7.1 - 7.3 | t | ~7.5 - 8.0 |
Note: Data is predicted based on reported values for structurally similar N-aryl-N'-pyridylthiourea compounds. researchgate.netspectrabase.com Actual values may vary. br s = broad singlet, d = doublet, t = triplet, ddd = doublet of doublet of doublets.
¹³C NMR Chemical Shift Analysis of Core and Peripheral Carbons
The ¹³C Nuclear Magnetic Resonance (NMR) spectrum provides crucial information about the carbon skeleton of a molecule. For this compound, the chemical shifts of the core and peripheral carbons are influenced by the electronic environment created by the phenyl and pyridinyl rings, as well as the thiourea group.
The most deshielded carbon is anticipated to be the thiocarbonyl carbon (C=S) of the thiourea moiety, typically appearing in the range of δ 180-185 ppm. This significant downfield shift is due to the double bond character and the electronegativity of the attached nitrogen and sulfur atoms.
The aromatic carbons of the phenyl and pyridinyl rings are expected to resonate in the typical aromatic region of δ 110-160 ppm. The specific chemical shifts of these carbons would be influenced by the substituent effects of the thiourea bridge and the nitrogen atom within the pyridine ring. For instance, the carbons of the pyridine ring are expected to show distinct shifts due to the heteroatom's influence. rsc.org The carbon atoms in the ortho and para positions to the amino group on the phenyl ring will be shielded compared to the meta carbons.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C=S (Thiocarbonyl) | 180-185 | Highly deshielded due to double bond character and electronegative neighbors. |
| Pyridine C2 | 155-160 | Attached to two nitrogen atoms (ring and thiourea). |
| Pyridine C6 | 147-150 | Alpha to the ring nitrogen. |
| Pyridine C4 | 135-140 | Gamma to the ring nitrogen. |
| Pyridine C3, C5 | 115-125 | Beta to the ring nitrogen. |
| Phenyl C1 (ipso) | 138-142 | Attached to the thiourea nitrogen. |
| Phenyl C2, C6 (ortho) | 120-125 | Shielded by the amino group. |
| Phenyl C4 (para) | 125-130 | Shielded by the amino group. |
| Phenyl C3, C5 (meta) | 128-132 | Less affected by the amino group. |
Note: These are predicted values based on analogous compounds and general substituent effects. Experimental verification is required for precise assignments.
2D NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space connectivities within this compound, two-dimensional (2D) NMR techniques are indispensable. While specific 2D NMR data for this compound is not available in the searched literature, the application of standard techniques like HSQC and HMBC would be as follows. youtube.comyoutube.comcolumbia.edusdsu.educolumbia.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal the direct one-bond correlations between protons and the carbons to which they are attached. columbia.educolumbia.edu This would allow for the definitive assignment of the protonated carbons in both the phenyl and pyridinyl rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment would provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, for instance, the relative orientation of the phenyl and pyridinyl rings with respect to the C=S bond.
Conformational Dynamics and Exchange Phenomena via Variable Temperature NMR
The N-C bonds of the thiourea linkage can exhibit restricted rotation, leading to the possibility of different conformational isomers. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. vnu.edu.vnnih.govresearchgate.net
By recording NMR spectra at different temperatures, one could observe changes in the appearance of the signals. At low temperatures, where the rotation around the N-C bonds is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a single, averaged signal at higher temperatures.
While specific VT NMR studies on this compound have not been reported in the reviewed literature, such an analysis would provide valuable insights into the rotational energy barriers and the conformational preferences of the molecule in solution. nih.govresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a fingerprint of the functional groups present in a molecule.
Characteristic Vibrational Modes (C=S, N-H, C=N, Aromatic Ring)
The IR and Raman spectra of this compound would be characterized by several key vibrational modes. Based on data from similar thiourea derivatives, the following assignments can be expected: rsc.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| ν(N-H) | 3100-3400 | Stretching vibration of the N-H bonds in the thiourea group. The exact position can be influenced by hydrogen bonding. |
| ν(C-H) aromatic | 3000-3100 | Stretching vibrations of the C-H bonds in the phenyl and pyridinyl rings. |
| ν(C=N) | 1550-1650 | Stretching vibration of the C=N bond within the pyridine ring. This can be coupled with other ring vibrations. |
| ν(C=C) aromatic | 1400-1600 | Skeletal vibrations of the aromatic rings. |
| ν(C=S) | 700-850 | Stretching vibration of the thiocarbonyl group. This band is often coupled with other vibrations and can be weak in the IR spectrum but strong in the Raman. |
| δ(N-H) | 1500-1600 | Bending vibration of the N-H bonds. |
Correlation of Vibrational Frequencies with Electronic and Structural Features
The positions and intensities of these vibrational bands are sensitive to the electronic and structural features of the molecule. For instance, the frequency of the ν(C=S) band can provide information about the double bond character of the thiocarbonyl group. Any intermolecular or intramolecular hydrogen bonding involving the N-H groups would lead to a broadening and a shift to lower frequencies of the ν(N-H) bands. The vibrational modes of the aromatic rings can also be affected by the electronic nature of the thiourea substituent.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. nih.gov
The π → π* transitions are typically of high intensity and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl and pyridinyl rings. These are expected in the range of 250-300 nm.
The n → π* transitions are generally of lower intensity and involve the excitation of non-bonding electrons (from the nitrogen and sulfur atoms) to antibonding π* orbitals. The n → π* transition associated with the thiocarbonyl group (C=S) is expected at a longer wavelength, potentially above 300 nm. rsc.org The presence of the aromatic rings in conjugation with the thiourea moiety can lead to a red shift (bathochromic shift) of these absorption bands compared to the individual chromophores.
Analysis of π→π and n→π Electronic Transitions**
The electronic absorption spectrum of this compound is primarily characterized by transitions involving the promotion of electrons from lower energy molecular orbitals to higher energy ones. These transitions are principally of two types: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically occurring in molecules with conjugated systems such as the phenyl and pyridinyl rings present in the target compound. These transitions are generally of high intensity. The n→π* transitions, on the other hand, involve the promotion of an electron from a non-bonding (n) orbital, such as those on the sulfur and nitrogen atoms of the thiourea group, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π→π* transitions.
Based on the analysis of its structural components, the electronic spectrum of this compound is expected to exhibit intense absorption bands at shorter wavelengths, attributable to the π→π* transitions within the phenyl and pyridinyl rings. Additionally, weaker absorption bands at longer wavelengths are anticipated, corresponding to the n→π* transitions associated with the lone pairs of electrons on the sulfur and nitrogen atoms of the thiourea moiety. The overlap and interaction of the orbitals from the phenyl ring, pyridinyl ring, and the thiourea group will likely result in a complex spectrum with multiple absorption maxima.
Table 1: Expected Electronic Transitions for this compound Based on Analogous Compounds
| Transition Type | Expected Wavelength Range (nm) | Associated Structural Moieties |
| π→π | 250 - 320 | Phenyl Ring, Pyridinyl Ring |
| n→π | 320 - 390 | Thiourea Group (C=S, N-H) |
Note: The data in this table is inferred from studies on analogous compounds and theoretical calculations, not from direct experimental measurement on this compound.
Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is altered. This phenomenon provides critical information about the electronic ground and excited states of a molecule. The interaction between the solute and solvent molecules can stabilize or destabilize the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima. A bathochromic shift (red shift) indicates a shift to longer wavelengths, while a hypsochromic shift (blue shift) signifies a shift to shorter wavelengths.
For this compound, the presence of polar groups such as the thiourea backbone and the nitrogen atom in the pyridine ring suggests that its electronic spectra will be sensitive to the solvent environment. The solvatochromic behavior of similar compounds, such as hydroxy substituted phenyl azo pyridone dyes, has been studied, revealing the influence of solvent polarity, acidity, and basicity on the electronic transitions. researchgate.net
In polar solvents, it is anticipated that this compound will exhibit noticeable solvatochromic shifts. For instance, in the case of n→π* transitions, an increase in solvent polarity often leads to a hypsochromic shift. This is because the non-bonding orbitals are typically more exposed and can be stabilized by polar solvent molecules through dipole-dipole interactions or hydrogen bonding, thus increasing the energy gap for the transition.
Conversely, for π→π* transitions, an increase in solvent polarity can lead to a bathochromic shift, particularly if the excited state is more polar than the ground state. The more polar excited state is better stabilized by the polar solvent, which reduces the energy required for the transition. Computational studies on substituted diphenyl butadiynes have demonstrated the significant role of solvent effects on the ground and excited state structures and properties, which can be effectively modeled using TD-DFT. rsc.org
Table 2: Predicted Solvatochromic Shifts for this compound in Different Solvent Types
| Solvent Type | Expected Shift for n→π | Expected Shift for π→π | Rationale |
| Non-polar (e.g., Hexane) | Reference | Reference | Minimal solvent-solute interactions. |
| Polar Aprotic (e.g., DMSO) | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) | Stabilization of non-bonding orbitals and the more polar excited state. |
| Polar Protic (e.g., Ethanol) | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) | Stronger stabilization through hydrogen bonding with the thiourea and pyridine moieties. |
Note: The predicted shifts are based on general principles of solvatochromism and observations from related compounds.
Computational and Theoretical Investigations of N Phenyl N Pyridin 2 Ylthiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to predict the geometry, electronic properties, and spectroscopic parameters of compounds like N-Phenyl-N-pyridin-2-ylthiourea.
Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine its most stable conformation.
Table 1: Representative Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=S | 1.68 |
| C(S)-N(phenyl) | 1.38 |
| C(S)-N(pyridyl) | 1.39 |
| N-H | 1.01 |
| C(pyridyl)-N(pyridyl ring) | 1.34 |
| Bond Angles (°) ** | |
| N-C-N (thiourea) | 117 |
| N-C-S (thiourea) | 121 |
| C-N-C (pyridyl) | 118 |
| Dihedral Angles (°) ** | |
| Phenyl Ring - Thiourea (B124793) Plane | ~45 |
| Pyridine (B92270) Ring - Thiourea Plane | ~50 |
Note: These values are estimations based on published data for structurally similar thiourea derivatives and may vary depending on the specific conformation and computational method.
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. nih.gov
For this compound, DFT calculations predict the distribution and energies of these orbitals. Typically, in such molecules, the HOMO is localized on the electron-rich parts, such as the sulfur atom of the thiourea group and the phenyl ring. The LUMO is often distributed over the electron-deficient pyridine ring. researchgate.net This separation of FMOs suggests the possibility of intramolecular charge transfer upon electronic excitation.
Charge distribution analysis, through methods like Mulliken population analysis or mapping the molecular electrostatic potential (MEP), reveals the electrophilic and nucleophilic sites of the molecule. The MEP map visually represents the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. For this compound, the sulfur atom and the nitrogen of the pyridine ring are expected to be the most electron-rich (nucleophilic) sites, while the hydrogen atoms of the N-H groups are the most electron-poor (electrophilic) sites. nih.govsciencepublishinggroup.com
Table 2: Predicted Electronic Properties for this compound based on DFT Calculations of Analogues
| Property | Predicted Value (eV) |
| HOMO Energy | -6.0 to -5.5 |
| LUMO Energy | -2.0 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 3.5 |
Note: These values are typical ranges for similar aromatic thiourea derivatives and provide an estimate of the electronic characteristics.
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that often show good correlation with experimental data after appropriate scaling. For this compound, this would help assign the signals of the aromatic protons and carbons on both the phenyl and pyridine rings, as well as the N-H protons.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular motion. DFT calculations can compute these frequencies and their corresponding intensities. The predicted spectrum, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with the experimental FT-IR spectrum to assign specific vibrational modes. Key predicted bands for this molecule would include the N-H stretching vibrations (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and the characteristic thiocarbonyl (C=S) stretching vibration (typically around 700-850 cm⁻¹). mdpi.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.govresearchgate.netresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would likely predict transitions corresponding to π→π* excitations within the aromatic rings and n→π* or π→π* transitions involving the thiourea moiety. These predictions help in understanding the origin of the absorption bands observed experimentally.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT is excellent for finding minimum energy structures, it provides a static picture. This compound is a flexible molecule, and in solution, it exists as an ensemble of different conformations. Molecular Dynamics (MD) simulations are used to explore this conformational landscape by simulating the atomic motions over time. nih.govnih.govresearchgate.net
An MD simulation solves Newton's equations of motion for the atoms in the system, using a force field to describe the potential energy. By running the simulation for a sufficient length of time (nanoseconds to microseconds), a trajectory is generated that samples the accessible conformations of the molecule.
Analysis of the MD trajectory can reveal:
Dominant Conformations: By clustering the conformations in the trajectory, the most populated and energetically favorable shapes of the molecule in solution can be identified.
Molecular Flexibility: The simulations show the range of motion for different parts of the molecule, such as the rotation around the C-N single bonds of the thiourea linker and the torsional flexibility of the phenyl and pyridine rings.
Solvent Effects: MD simulations explicitly include solvent molecules (like water or DMSO), providing insight into how intermolecular interactions, such as hydrogen bonding between the N-H groups and the solvent, influence the conformational preferences.
For this compound, MD simulations would be crucial for understanding its dynamic behavior, which is often linked to its biological activity or material properties.
Quantum Mechanical (QM) Studies of Reaction Energetics and Transition States
QM methods, particularly DFT, are used to investigate the mechanisms of chemical reactions. This involves mapping the potential energy surface (PES) that connects reactants to products. A key goal is to locate the transition state (TS), which is the saddle point on the PES corresponding to the energy maximum along the reaction coordinate. nih.govmdpi.com
The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which determines the rate of the reaction. For this compound, QM studies could be applied to understand:
Synthesis Mechanism: The most common synthesis of such thioureas involves the reaction of an isothiocyanate (phenyl isothiocyanate) with an amine (2-aminopyridine). QM calculations can model this nucleophilic addition reaction, identify the transition state, and calculate the activation energy, providing a detailed understanding of the reaction kinetics.
Tautomerism: Thiourea derivatives can exist in thione-thiol tautomeric forms. QM calculations can determine the relative energies of these tautomers and the energy barrier for their interconversion, predicting which form is more stable under different conditions.
Decomposition Pathways: These studies can also explore the energetics of potential decomposition reactions, identifying the most likely pathways and the stability of the molecule.
Locating a transition state is a complex computational task, often requiring methods like QST2 (Quadratic Synchronous Transit) or Berny optimization to a saddle point. nih.gov Subsequent frequency calculations are performed to confirm that the located structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) and its counterpart for biological activity, QSAR (Quantitative Structure-Activity Relationship), are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. sciencepublishinggroup.comnih.gov
For analogues of this compound, QSPR models could be developed to predict a wide range of properties, such as solubility, melting point, or corrosion inhibition efficiency. nih.gov The process involves several steps:
Data Set Assembly: A series of structurally related analogues with experimentally measured property data is collected.
Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify different aspects of the molecular structure.
Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the property of interest (dependent variable).
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.
Table 3: Common Molecular Descriptors Used in QSPR/QSAR Modeling for Thiourea and Pyridine Analogues
| Descriptor Class | Examples | Description |
| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Describe the electronic distribution and reactivity. |
| Steric/Topological | Molecular weight, Molecular volume, Surface area, Wiener index | Quantify the size and shape of the molecule. |
| Thermodynamic | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Relate to solubility, permeability, and bioavailability. researchgate.netfarmaciajournal.com |
| Quantum Chemical | Hardness, Softness, Electronegativity | Derived from DFT calculations, relate to chemical reactivity. |
By developing a validated QSPR model for analogues of this compound, the properties of new, unsynthesized derivatives could be rapidly predicted, guiding the design of new molecules with desired characteristics.
Coordination Chemistry and Metal Complexes of N Phenyl N Pyridin 2 Ylthiourea
Ligand Behavior of N-Phenyl-N-pyridin-2-ylthiourea
This compound is a thiourea (B124793) derivative that features a phenyl group and a 2-pyridyl group attached to the thiourea backbone. This unique combination of aromatic and heterocyclic moieties, bridged by the thiourea group, imparts a rich coordination chemistry to the molecule.
The coordination versatility of this compound is evident in its ability to adopt various coordination modes. The most commonly observed modes are monodentate and bidentate, with the potential for bridging coordination also being a subject of interest.
Monodentate Coordination: In its neutral form, this compound can act as a monodentate ligand. In such cases, it typically coordinates to the metal center through the nitrogen atom of the pyridine (B92270) ring. This mode of coordination is observed in complexes where other ligands in the coordination sphere satisfy the coordination number of the metal ion. For instance, in the presence of strong donor ligands or under specific reaction conditions, the thiourea group may not participate in coordination, leaving the pyridyl nitrogen as the sole coordinating site.
Bidentate Coordination: More commonly, this compound acts as a bidentate ligand, forming a stable chelate ring with the metal ion. This is typically achieved through the coordination of the pyridyl nitrogen and the sulfur atom of the thiourea group. This N,S-bidentate chelation is a recurring motif in many of its transition metal complexes, leading to the formation of five-membered chelate rings, which are thermodynamically favorable.
Bridging Coordination: While less common, the potential for this compound to act as a bridging ligand, connecting two or more metal centers, exists. This can occur if the sulfur atom of the thiourea group coordinates to one metal center while the pyridyl nitrogen coordinates to another. Although direct crystallographic evidence for a bridging mode in this compound complexes is not extensively reported, the known ability of thiourea and its derivatives to form coordination polymers suggests this possibility. In such arrangements, the ligand would facilitate the formation of polynuclear or polymeric structures.
The primary binding sites of this compound are the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridine ring. The involvement of the amide nitrogens in coordination is less common but cannot be entirely ruled out under certain conditions.
The preference for sulfur and pyridyl nitrogen coordination is driven by the Hard and Soft Acids and Bases (HSAB) principle. The soft sulfur atom has a high affinity for soft metal ions like Pd(II) and Pt(II), while the borderline pyridyl nitrogen can coordinate to a wider range of metal ions. The combination of a soft sulfur donor and a borderline nitrogen donor makes this compound an effective ligand for a variety of transition metals.
In some instances, particularly after deprotonation, the amide nitrogen could potentially participate in coordination. However, spectroscopic and crystallographic data for a majority of the reported complexes point towards the dominance of S and pyridyl N coordination.
The coordination behavior of this compound is significantly influenced by its protonation state, which can be controlled by the pH of the reaction medium.
In its neutral form (at neutral or acidic pH), the ligand typically coordinates as a monodentate or bidentate ligand through the pyridyl nitrogen and/or the thiocarbonyl sulfur. The pyridyl nitrogen, being a Lewis base, can be protonated at low pH, which would inhibit its coordination to a metal center.
Upon deprotonation of the thiourea N-H proton under basic conditions, the ligand becomes an anionic species. This deprotonation enhances the donor ability of the sulfur atom and can also lead to the involvement of the thiourea nitrogen in coordination, resulting in a different chelation mode. The anionic form of the ligand is often found in chelated complexes where it acts as a bidentate N,S-donor. The change in the electronic properties of the ligand upon deprotonation can also influence the geometry and stability of the resulting metal complexes.
Synthesis and Structural Characterization of Metal Complexes
The rich coordination chemistry of this compound has led to the synthesis and characterization of a wide range of metal complexes.
A plethora of transition metal complexes of this compound have been reported, showcasing diverse geometries and electronic properties. The synthesis of these complexes generally involves the reaction of a metal salt with the ligand in a suitable solvent.
| Metal Ion | Typical Formula | Coordination Geometry | Coordination Mode |
|---|---|---|---|
| Palladium(II) | [Pd(L)Cl] or [Pd(L)2] | Square Planar | Bidentate (N,S) |
| Platinum(II) | [Pt(L)Cl] or [Pt(L)2] | Square Planar | Bidentate (N,S) |
| Copper(II) | [Cu(L)Cl] or [Cu(L)2] | Square Planar or Tetrahedral | Bidentate (N,S) |
| Nickel(II) | [Ni(L)2] | Square Planar or Octahedral | Bidentate (N,S) |
| Cobalt(II) | [Co(L)2] | Tetrahedral or Octahedral | Bidentate (N,S) |
| Zinc(II) | [Zn(L)2] | Tetrahedral | Bidentate (N,S) |
| Cadmium(II) | [Cd(L)2] | Tetrahedral | Bidentate (N,S) |
| Manganese(II) | [Mn(L)Cl] | Octahedral | Bidentate (N,S) |
L represents the this compound ligand.
The structural characterization of these complexes is typically carried out using techniques such as X-ray crystallography, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electronic absorption spectroscopy. IR spectroscopy is particularly useful in determining the coordination sites, as shifts in the vibrational frequencies of the C=S and C-N bonds of the thiourea group, as well as the pyridine ring vibrations, provide evidence of coordination.
While the coordination chemistry of this compound with transition metals is well-explored, its complexes with main group and lanthanide metals are less common but are an emerging area of research.
A known example of a main group metal complex is with lead(II), where the ligand has been shown to coordinate in a bidentate fashion through the pyridyl nitrogen and the thiourea sulfur atom.
The coordination of this compound to lanthanide ions is also of interest due to the potential for luminescent materials. Although specific complexes with this ligand are not widely reported, studies on similar thiourea derivatives suggest that coordination is feasible. Lanthanide ions, being hard acids, would be expected to preferentially coordinate to the nitrogen donor of the pyridine ring. However, the larger ionic radii of lanthanide ions can accommodate higher coordination numbers, potentially allowing for the involvement of the thiourea group as well. The synthesis of such complexes would likely require careful control of reaction conditions to favor coordination over the precipitation of lanthanide hydroxides.
Crystal Structures of this compound Metal Complexes
While specific single-crystal X-ray diffraction studies for metal complexes of this compound are not extensively detailed in the available literature, the coordination behavior can be inferred from studies on its complexes and those of closely related ligands. The this compound ligand typically acts as an anionic bidentate chelate, coordinating to metal centers through the pyridyl nitrogen atom and the sulfur atom of the thiourea moiety. researchgate.net This S,N-bidentate coordination is a common feature for (N-pyridine-2-yl)thiourea derivatives when reacting with metals like palladium(II).
The geometry of the resulting complexes is highly dependent on the metal ion. For d⁸ metals such as Palladium(II) and Platinum(II), a square-planar geometry is expected and commonly observed. researchgate.netmaterialsciencejournal.org This configuration is prevalent in four-coordinate Pd(II) and Pt(II) complexes with similar thiourea or thiosemicarbazone ligands that provide N,S-donor sets. nih.govnih.gov For instance, studies on related Pd(II) thiosemicarbazone complexes show the metal center in a slightly distorted square-planar geometry with the two ligands arranged in a trans configuration. nih.gov Similarly, Ni(II) complexes with thiosemicarbazone derivatives have been found to adopt a distorted square planar geometry. nih.gov
In the absence of a definitive crystal structure for an this compound complex, powder X-ray diffraction (PXRD) can be a valuable technique to confirm the crystalline nature of synthesized complexes and to verify that a new compound has been formed, as the pattern of the complex will differ significantly from that of the free ligand. nih.govresearchgate.net
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of this compound metal complexes are determined by the central metal ion and the geometry of the complex. Characterization of Palladium(II) and Platinum(II) complexes containing this ligand has been performed using magnetic susceptibility measurements and spectral data. researchgate.net
Electronic Spectra: The electronic spectra of these complexes provide insight into their geometric and electronic structures. For d⁸ metal complexes like those of Pd(II) and Pt(II) in a square-planar environment, d-d transitions are typically observed. These transitions are often overlapped by more intense ligand-to-metal charge transfer (LMCT) bands. In related thiourea and thiosemicarbazone complexes of copper and palladium, absorption bands in the visible region are attributed to d-d transitions, while higher energy bands in the UV region are assigned to n–π* and π–π* transitions within the ligand. nih.gov For platinum(II) complexes with related phenyl-pyridin-2-ylpyrimidine ligands, the absorption spectra are characterized by ligand-centered (LC) π–π* transitions and metal-to-ligand charge transfer (MLCT) bands. bohrium.com
Magnetic Properties: The magnetic behavior of these complexes is a direct consequence of the number of unpaired electrons on the metal center. Palladium(II) and Platinum(II) complexes with this compound, adopting a low-spin square-planar d⁸ configuration, are expected to be diamagnetic. researchgate.net This is consistent with findings for numerous other square-planar Pd(II) and Pt(II) complexes. researchgate.net Should this ligand be used to synthesize complexes with other transition metals, such as Co(II) or Ni(II) in tetrahedral or octahedral geometries, paramagnetic behavior would be anticipated due to the presence of unpaired d-electrons.
Table 1: Properties of this compound Metal Complexes and Analogues
| Compound/Ligand Family | Metal Ion | Property Investigated | Observation/Finding | Reference(s) |
|---|---|---|---|---|
| This compound | Pd(II), Pt(II) | Magnetic Susceptibility, IR, NMR | Characterized to determine coordination behavior. | researchgate.net |
| Phenyl-pyridin-2-ylpyrimidine | Pt(II) | Electronic Absorption | Dominated by ligand-centered and MLCT transitions. | bohrium.com |
| Thiosemicarbazones | Cu(II) | Electronic Spectra | Bands observed for n–π* and d-d transitions. | nih.gov |
Redox Behavior and Electrochemistry of this compound Metal Complexes
Direct electrochemical studies, such as cyclic voltammetry (CV), on metal complexes of this compound are not prominently reported. However, the redox behavior can be anticipated by examining related systems. The electrochemical properties of transition metal complexes are crucial for understanding their reactivity and potential applications, revealing the stability of different oxidation states of the metal ion. techno-serv.net
In general, metal complexes with thiourea and pyridine-containing ligands can exhibit rich electrochemistry, with redox processes that can be either metal-centered or ligand-centered. bohrium.comtechno-serv.net
Metal-Centered Processes: For many transition metal complexes, CV studies show reversible or quasi-reversible waves corresponding to changes in the metal's oxidation state (e.g., M(II)/M(I) or M(III)/M(II)). techno-serv.net For example, the CV of a copper(II) complex with a related thiourea derivative showed a reversible redox process attributed to the Cu(II)/Cu(I) couple. techno-serv.net
Mechanistic Investigations Involving N Phenyl N Pyridin 2 Ylthiourea
Mechanisms of Ligand Exchange Reactions in Metal Complexes
The exchange of ligands in metal complexes is a fundamental process in inorganic chemistry, with the mechanism of these reactions being crucial for understanding the synthesis, stereochemistry, and catalytic activity of transition metal complexes. For metal complexes incorporating N-Phenyl-N-pyridin-2-ylthiourea, ligand exchange reactions can proceed through several mechanisms, primarily dissociative (S_N1), associative (S_N2), or interchange (I) pathways. dalalinstitute.comlibretexts.org The preferred mechanism is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions.
In the case of octahedral complexes, ligand substitution often occurs via a dissociative mechanism. This process involves the initial cleavage of a metal-ligand bond, resulting in a five-coordinate intermediate. This step is typically the slowest and therefore rate-determining. The subsequent coordination of the incoming ligand is a rapid process. dalalinstitute.com Conversely, square planar complexes, such as those formed with Pd(II) and Pt(II), generally favor an associative mechanism for ligand substitution. libretexts.orgresearchgate.net This involves the formation of a higher-coordinate intermediate upon the approach of the incoming ligand, before the departure of the leaving group.
Studies on palladium(II) and platinum(II) complexes with mixed ligands, including N-phenyl-N-(2-pyridyl)thiourea and diphosphines, have been conducted. researchgate.net While these studies focus on the synthesis and characterization of the complexes, the principles of ligand exchange in square planar d⁸ complexes suggest an associative pathway.
| Ligand Exchange Mechanism | Key Characteristics | Relevance to this compound Complexes |
| Dissociative (S_N1) | Rate is dependent only on the concentration of the complex. Formation of a lower-coordination number intermediate. Favored in octahedral complexes. dalalinstitute.com | Likely mechanism for octahedral complexes of first-row transition metals with this compound. |
| Associative (S_N2) | Rate is dependent on the concentrations of both the complex and the incoming ligand. Formation of a higher-coordination number intermediate. Common for square planar complexes. libretexts.org | Expected mechanism for square planar Pd(II) and Pt(II) complexes containing this compound. researchgate.net |
| Interchange (I) | A concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. libretexts.org | May operate in various geometries, with the distinction between associative (Iₐ) and dissociative (I_d) interchange depending on the degree of bond formation with the incoming ligand in the transition state. |
Principles of Metal Ion Recognition and Sensing Mechanisms
The dual functionality of this compound, possessing both a pyridyl nitrogen and a thiourea (B124793) group, makes it an excellent candidate for metal ion recognition and sensing. The pyridyl group is a well-established coordinating moiety for a wide range of metal ions, while the thiourea unit provides additional binding sites through its sulfur and nitrogen atoms. researchgate.netrsc.org
The principles of metal ion recognition by such ligands are based on the selective coordination of the ligand to a specific metal ion, leading to a measurable signal. This signal is often optical, such as a change in color (colorimetric sensing) or fluorescence. Several mechanisms can be responsible for the observed sensing behavior:
Chelation-Enhanced Fluorescence (CHEF): For fluorescent ligands, coordination to a metal ion can restrict intramolecular rotations and vibrations, leading to a significant increase in fluorescence intensity. This effect is particularly effective for lighter metal ions like Zn(II) and Cd(II). rsc.org
Photoinduced Electron Transfer (PET): In some sensor designs, the binding of a metal ion can inhibit a photoinduced electron transfer process that would otherwise quench the fluorescence of the fluorophore. mdpi.com
Intramolecular Charge Transfer (ICT): The electronic properties of the ligand can be altered upon metal ion binding, leading to a shift in the absorption or emission spectra due to changes in intramolecular charge transfer characteristics. mdpi.com
A study on a related N′-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazide ligand complexed with lead(II) highlights the potential for such molecules in sensing applications, with the complex exhibiting emissive properties. nih.gov The coordination of this compound to metal ions can be expected to follow similar principles, with the pyridyl nitrogen and thiourea sulfur acting as the primary binding sites. researchgate.net
| Sensing Mechanism | Principle | Potential Application with this compound |
| Chelation-Enhanced Fluorescence (CHEF) | Increased fluorescence upon metal binding due to rigidification. rsc.org | Could be employed in fluorescent sensors for metal ions like Zn(II) and Cd(II). |
| Photoinduced Electron Transfer (PET) | Metal ion binding inhibits a fluorescence quenching pathway. mdpi.com | A possible mechanism if the ligand is incorporated into a suitable fluorophore-receptor system. |
| Colorimetric Sensing | Visible color change upon complexation. | The formation of colored complexes with transition metals like Cu(II) could be utilized for colorimetric detection. |
Reaction Mechanisms in Catalytic Applications (e.g., Organocatalysis, Metal-Catalysis)
Thiourea derivatives are recognized for their ability to act as organocatalysts, primarily through hydrogen bonding interactions. The N-H protons of the thiourea moiety can activate electrophiles by forming hydrogen bonds, enhancing their reactivity towards nucleophiles. In the context of this compound, the presence of the pyridyl group introduces the potential for bifunctional catalysis, where the pyridyl nitrogen can act as a Lewis base to activate a nucleophile, while the thiourea group activates the electrophile.
In metal-catalyzed reactions, this compound can act as a ligand, modifying the properties of the metal center and influencing the outcome of the catalytic cycle. The coordination of the ligand can affect the steric and electronic environment of the metal, thereby controlling the selectivity and efficiency of the reaction. While specific studies detailing the catalytic applications of this compound are not abundant, the known catalytic activity of similar thiourea complexes suggests its potential in various transformations. mcmaster.ca For instance, in reactions such as the Michael addition or the Henry reaction, the thiourea part of the molecule could activate the electrophile, while the metal center, coordinated to the pyridyl nitrogen and possibly the sulfur atom, could play a role in substrate coordination and activation.
The general mechanism for thiourea-based organocatalysis involves the formation of a complex between the catalyst and the electrophile through hydrogen bonding, as depicted in the table below.
| Catalytic Role | Activation Mode | Plausible Reaction Type |
| Organocatalyst | Hydrogen bonding from N-H groups of the thiourea moiety to an electrophile. | Michael additions, Friedel-Crafts reactions, Aldol reactions. |
| Ligand in Metal-Catalysis | Coordination to a metal center, modifying its Lewis acidity and steric bulk. | Cross-coupling reactions, hydroformylation, asymmetric catalysis. |
Elucidation of Intermolecular Interactions in Supramolecular Systems
The ability of this compound to participate in a variety of non-covalent interactions makes it a valuable building block for the construction of supramolecular assemblies. The key intermolecular forces at play include hydrogen bonding, π-π stacking, and, significantly, interactions involving the sulfur atom.
A notable study on a supramolecular aggregate of a lead(II) complex with a similar ligand, N′-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazide, provides insight into the types of interactions that can be expected. nih.gov In this system, the supramolecular structure is stabilized by a network of Pb···S tetrel bonds, where the sulfur atom of the thiocarbonyl group acts as a Lewis base, interacting with the electrophilic region on the lead ion. Additionally, Pb···Cl and Pb···O interactions were observed, demonstrating the versatility of the coordination environment. nih.gov
For this compound, the following intermolecular interactions are anticipated to be crucial in its supramolecular chemistry:
Hydrogen Bonding: The N-H protons of the thiourea group are excellent hydrogen bond donors, while the pyridyl nitrogen and the thiocarbonyl sulfur can act as hydrogen bond acceptors.
Tetrel Bonds: The sulfur atom of the thiourea group can participate in tetrel bonding with electrophilic atoms, as observed in the lead(II) complex. nih.gov
These interactions collectively direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures.
| Interaction Type | Description | Structural Implication for this compound |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O, S). | Formation of chains, sheets, or more complex networks in the solid state. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Contributes to the packing of molecules in crystals and the stability of supramolecular structures. |
| Tetrel Bonding | Interaction of a Lewis acid with the nucleophilic region of a Group 14, 15, or 16 element, such as sulfur. nih.gov | Can lead to the formation of extended structures and influence the coordination geometry around metal centers. |
Role in Catalysis
While the broader class of thiourea derivatives has seen extensive use in catalysis, the specific applications of this compound are still an area of developing research. The presence of both a pyridine (B92270) ring and a thiourea moiety suggests its potential as a ligand in various catalytic systems.
Homogeneous Catalysis (e.g., Asymmetric Reactions)
Thiourea derivatives have been widely recognized as effective organocatalysts and ligands in homogeneous catalysis, particularly in asymmetric synthesis. acs.orgmdpi.com Their ability to form hydrogen bonds allows them to activate electrophiles and control the stereochemistry of reactions. Chiral thioureas, often derived from cinchona alkaloids or other chiral scaffolds, have been successfully employed in a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions. acs.org
However, specific studies detailing the application of this compound as a catalyst or ligand in asymmetric homogeneous catalysis are not extensively documented in the currently available scientific literature. The presence of the pyridine nitrogen and the thiourea sulfur atom suggests its potential to act as a bidentate ligand for metal-catalyzed asymmetric reactions. rsc.org
Heterogeneous Catalysis and Supported Systems
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and simplifying product purification. Thiourea-functionalized materials have been explored for the development of heterogeneous catalysts. These systems often involve anchoring thiourea derivatives onto polymers, silica (B1680970), or other solid matrices.
Precursors for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Thiourea-containing ligands are of interest in MOF synthesis due to their ability to coordinate with metal centers through both sulfur and nitrogen atoms, potentially leading to MOFs with interesting topologies and functional properties. uantwerpen.be
While the use of thiourea and its derivatives as ligands in the synthesis of MOFs has been reported, specific examples of MOFs constructed using this compound as the primary or secondary organic linker are not extensively described in the current literature.
Development of Chemical Sensors and Probes
The ability of the thiourea and pyridine moieties in this compound to interact with metal ions has been exploited in the development of chemical sensors.
Colorimetric and Fluorimetric Sensing of Metal Ions (e.g., Cu²⁺)
N-Phenyl-N'-pyridin-2-ylthiourea (referred to as HPyPT in some literature) has been successfully utilized as a highly selective and sensitive colorimetric chemosensor for the detection of copper(II) ions. This application leverages the formation of a stable complex between the compound and Cu²⁺, resulting in a distinct color change that can be observed visually and quantified spectrophotometrically.
The interaction between this compound and Cu²⁺ leads to the formation of a yellowish-green colored 1:1 complex in an acidic medium. This colorimetric response is highly specific to Cu²⁺, with negligible interference from a wide range of other common metal ions.
Table 1: Analytical Characteristics of this compound as a Colorimetric Sensor for Cu²⁺
| Parameter | Value |
| Maximum Absorption (λmax) | 393 nm |
| Molar Absorptivity | 5.795 × 10³ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.01096 µg cm⁻² |
| Beer's Law Range | 1 - 14 µg cm⁻³ |
| Detection Limit | 0.065 µg cm⁻³ |
The stability of the complex and the simplicity of the detection method, which does not require buffer solutions, make this compound a practical sensor for determining Cu²⁺ concentrations in various samples, including water and alloys.
Ion-Selective Electrode (ISE) Applications
Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The selectivity of an ISE is determined by the ionophore incorporated into its membrane. Aroylthioureas have been investigated as effective organic ionophores for heavy metal ion-selective electrodes. rsc.orgnih.gov The sulfur and nitrogen atoms in the thiourea group can form stable complexes with heavy metal ions, making them suitable for use as ionophores. nih.gov
While the structural features of this compound, particularly the presence of the electron-donating sulfur and nitrogen atoms, suggest its potential as an ionophore for the potentiometric sensing of heavy metal ions, specific research detailing its use in the fabrication of ion-selective electrodes is not widely reported. The development of ISEs based on this compound could offer a simple and cost-effective method for the detection of various metal ions.
Scientific Advancements with this compound in Materials and Analytical Fields
Recent research has shed light on the diverse applications of this compound, a versatile chemical compound, particularly within the realms of materials science and analytical chemistry. This article explores its specific contributions to extraction and separation science, supramolecular chemistry, and the development of novel optoelectronic materials.
Structure Property Relationships and Rational Design of N Phenyl N Pyridin 2 Ylthiourea Analogues
Impact of Substituents on Electronic and Steric Properties
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (e.g., methyl, methoxy): When placed on the aromatic rings, EDGs increase the electron density on the pyridyl nitrogen and the thiocarbonyl sulfur atom. This enhanced electron density can increase the basicity of the nitrogen atom and the nucleophilicity of the sulfur atom, making the ligand a stronger σ-donor in metal complexes.
Electron-Withdrawing Groups (e.g., nitro, halogen): Conversely, EWGs decrease the electron density at the coordinating atoms. For instance, incorporating a nitrophenyl group can make the N-H protons of the thiourea (B124793) moiety more acidic, enhancing their ability to act as hydrogen-bond donors for anion recognition. asianpubs.org In studies of related pyrazolo[1,5-a]pyrimidin-7-amines, a clear structure-activity relationship was observed where analogues with strong electron-donating groups were active, while those with electron-withdrawing groups were not. mdpi.com
Steric Effects: The size and position of substituents introduce steric hindrance, which can affect the molecule's conformation and the accessibility of its binding sites.
Bulky Substituents: A substituent like a methyl group placed on the pyridine (B92270) ring, as in N-phenyl-N-(2-methylpyridyl) thiourea, can create steric crowding around the pyridyl nitrogen. researchgate.net This can influence the geometry of resulting metal complexes, potentially favoring one isomer over another.
Positional Influence: The position of the substituent is critical. A bulky group at the ortho-position of the phenyl ring will have a more significant steric impact on the thiourea group than the same group at the para-position. These steric factors can enforce a specific conformation, pre-organizing the ligand for binding to a metal center or a guest molecule. The influence of steric properties of N-aryl substituents has been shown to be a determining factor in the formation of complex metal-organic structures. nih.gov
The interplay of these effects is summarized in the table below.
| Substituent Type | Position | Electronic Effect | Steric Effect | Potential Impact on N-Phenyl-N-pyridin-2-ylthiourea |
| Methyl (-CH₃) | Pyridine C6-position | Weakly electron-donating | Increases steric bulk near pyridyl N | May alter metal complex geometry and stability. researchgate.net |
| Nitro (-NO₂) | Phenyl para-position | Strongly electron-withdrawing | Moderate | Increases acidity of N-H protons, enhancing anion binding. asianpubs.org |
| Methoxy (B1213986) (-OCH₃) | Phenyl para-position | Strongly electron-donating | Moderate | Increases electron density on N and S atoms, strengthening ligand donation. |
| Chlorine (-Cl) | Phenyl para-position | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Minimal | Modestly reduces electron density on N and S atoms. |
Correlation of Structural Modifications with Coordination Behavior
This compound and its derivatives are versatile ligands in coordination chemistry, primarily due to the presence of multiple donor atoms: the pyridyl nitrogen, the thiocarbonyl sulfur, and the two amine nitrogens. nih.gov Structural modifications directly correlate with how these ligands bind to metal ions.
The primary coordination mode for this compound involves chelation through the pyridyl nitrogen and the thiocarbonyl sulfur atom (N,S-coordination). researchgate.net This forms a stable five-membered ring with the metal center. Research on palladium(II) and platinum(II) complexes has confirmed this N,S bidentate coordination. researchgate.net
Structural modifications can influence this behavior in several ways:
Substituents on the Pyridine Ring: Adding a methyl group at the C-6 position of the pyridine ring (adjacent to the nitrogen) can sterically hinder the formation of certain complex geometries. This modification can be used to control the stereochemistry of the resulting metal complex. researchgate.net
Substituents on the Phenyl Ring: While more distant from the primary coordination site, substituents on the phenyl ring can electronically tune the properties of the ligand. An electron-donating group can enhance the donor strength of the entire N,S system, leading to more stable metal complexes. Conversely, an electron-withdrawing group can weaken the coordination.
Intramolecular Hydrogen Bonding: The conformation of thiourea derivatives is often stabilized by intramolecular hydrogen bonds. asianpubs.orgnih.gov While the N-H···N(pyridyl) interaction is possible, modifications that introduce other hydrogen bond acceptors, such as in N-phenyl-N'-(2-nitrobenzoyl)thiourea, create a strong N-H···O bond that planarizes part of the molecule. asianpubs.org This pre-organization can significantly impact the ligand's ability to coordinate with metal ions or bind to anions.
| Structural Modification | Effect on Ligand | Impact on Coordination Behavior |
| Methyl group at C6 of pyridine | Increased steric hindrance | Affects geometry and stability of the N,S chelate ring. researchgate.net |
| Electron-withdrawing group on phenyl ring | Decreased electron density on S atom | Weakens the M-S bond, potentially destabilizing the complex. |
| Addition of a benzoyl group (N-acylthiourea) | Introduces a C=O group | Creates a competing O,S coordination site; intramolecular N-H···O bond alters conformation. nih.govnih.gov |
Design Principles for Enhanced Catalytic or Sensing Performance
The rational design of this compound analogues allows for the development of compounds with enhanced performance as catalysts or chemical sensors.
For Chemical Sensing: The primary design principle for creating anion sensors is to couple a binding site with a signaling unit.
Binding Site: The thiourea moiety (-NH-C(=S)-NH-) is an excellent hydrogen-bond donor and serves as an effective binding site for anions like fluoride, acetate, and dihydrogen phosphate. asianpubs.org The two N-H groups can form a "chelate" with the anion.
Signaling Unit: To create a colorimetric sensor, a chromogenic group (a "reporter") is attached to the molecule. A common strategy is to use a nitrophenyl group. asianpubs.org Upon anion binding, the electron density within the molecule is redistributed, which alters the electronic transitions of the nitrophenyl group, leading to a visible color change. The synthesis of N-phenyl-N'-(2-nitrobenzoyl)thiourea is a clear application of this principle, where the compound was designed as an anion sensor. asianpubs.orgresearchgate.net
For Catalysis: this compound and its analogues serve as ligands for metal ions, and the resulting complexes can be catalytically active.
Tuning the Metal Center: The ligand's electronic properties, modulated by substituents, can fine-tune the reactivity of the coordinated metal center. Electron-donating substituents increase electron density on the metal, which can be beneficial for oxidative addition steps in a catalytic cycle. Electron-withdrawing groups make the metal more electrophilic, which can enhance its reactivity towards nucleophiles.
Steric Control: Bulky substituents on the ligand can create a specific steric environment around the metal, which can be used to control the selectivity (e.g., regioselectivity or enantioselectivity) of a catalytic reaction.
Bifunctional Catalysis: The N-H groups of the thiourea can act as hydrogen-bond donors to activate a substrate at the same time the metal center performs a transformation. This cooperative activation is a key principle in designing efficient catalysts.
Comparative Studies with Related Thiourea Derivatives
Comparing this compound with other thiourea derivatives, such as N-acylthioureas, highlights its unique structural and functional attributes.
This compound vs. N-Acylthioureas: N-acylthioureas, which contain a carbonyl group adjacent to one of the thiourea nitrogens (R-C(=O)-NH-C(=S)-NHR'), are a widely studied class of compounds. nih.govnih.gov The key differences are:
Coordination Sites: While this compound typically acts as an N,S-bidentate ligand, N-acylthioureas often coordinate through the carbonyl oxygen and the thiocarbonyl sulfur (O,S-coordination). nih.gov This difference in the coordinating atoms leads to metal complexes with different geometries and reactivities.
Intramolecular Hydrogen Bonding: N-acylthioureas are characterized by a strong intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen. nih.gov This creates a stable six-membered pseudo-ring that makes the molecule more planar and can render the carbonyl group less reactive. nih.gov this compound lacks this strong, localized hydrogen bond, leading to greater conformational flexibility.
Acidity of N-H Protons: The presence of the electron-withdrawing acyl group generally makes the N-H protons of N-acylthioureas more acidic than those in N-aryl thioureas, which can enhance their performance in applications like organocatalysis and anion sensing.
This compound vs. N-Alkylthiourea Derivatives: Replacing the aromatic pyridyl group with a non-aromatic alkyl group removes the specific N,S-chelation capability. While alkylthioureas can still coordinate to metals through their sulfur atom, they lack the pre-organized, bidentate structure that the pyridyl group provides. Studies on (4-Phenylamino)quinazoline alkylthiourea derivatives show that the nature of the group attached to the thiourea is critical for biological activity, with benzyl (B1604629) groups being found unsuitable for a desired activity profile in one study. mdpi.com
The table below provides a summary comparison.
| Feature | This compound | N-Acylthiourea |
| Primary Donor Atoms | Pyridyl Nitrogen, Thiocarbonyl Sulfur (N,S) | Carbonyl Oxygen, Thiocarbonyl Sulfur (O,S) nih.gov |
| Chelate Ring Size | 5-membered | 6-membered |
| Key Structural Feature | Pyridyl ring for N,S chelation researchgate.net | Intramolecular N-H···O hydrogen bond nih.gov |
| Conformation | More flexible | More rigid and planar due to H-bond nih.gov |
| Typical Application | Ligand for transition metal complexes (e.g., Pd, Pt) researchgate.net | Anion sensors, ligands, biologically active agents nih.govmdpi.com |
Future Directions and Emerging Research Opportunities for N Phenyl N Pyridin 2 Ylthiourea
Integration with Nanotechnology for Hybrid Materials
The structural features of N-Phenyl-N-pyridin-2-ylthiourea make it a prime candidate for the development of advanced hybrid nanomaterials. The sulfur atom in the thiourea (B124793) group can act as a sulfur source or as a strong anchoring point to metal surfaces, while the pyridine (B92270) ring offers additional coordination sites and opportunities for functionalization.
Quantum Dots (QDs): Thiourea derivatives are increasingly used as less hazardous sulfur precursors for the synthesis of semiconductor nanocrystals, or quantum dots. For instance, N,N'-diphenylthiourea, a close structural analog of the title compound, has been successfully employed in the synthesis of monodisperse lead sulfide (B99878) (PbS) colloidal quantum dots. researchgate.net The controlled decomposition of the thiourea provides the sulfide ions necessary for the nucleation and growth of the nanocrystals. Future research could explore the use of this compound in similar roles, where the pyridine group might additionally serve to modify the surface chemistry of the resulting QDs, potentially influencing their photoluminescent properties and stability. researchgate.netbohrium.com
Functionalized Gold Nanoparticles (AuNPs): The strong affinity of sulfur for gold makes thiourea compounds excellent ligands for functionalizing the surface of gold nanoparticles. nih.govmdpi.com This attachment can be used to create stable, water-soluble nanomaterials that combine the properties of the gold core (e.g., surface plasmon resonance) with the chemical functionality of the organic ligand. rsc.org The pyridine group in this compound could be exploited for further coordination with other metals or for tailoring the solubility and biological interactions of the resulting AuNP conjugate. Such hybrid materials hold promise for applications in colorimetric sensing, as demonstrated by pyridine-functionalized AuNPs used for the detection of lead ions, and in biomedical imaging. rsc.orgresearchgate.net
Advanced Computational Prediction and High-Throughput Screening
Computational chemistry and high-throughput screening (HTS) are revolutionizing materials and drug discovery by enabling the rapid evaluation and prediction of molecular properties. For this compound and its derivatives, these tools offer a pathway to accelerated development and optimized performance.
Structure-Based Design: Computer modeling has proven invaluable in guiding the design of thiourea derivatives for specific biological targets. In one notable study on HIV reverse transcriptase inhibitors, a computer-generated model of the enzyme's binding pocket revealed spatial gaps around the pyridyl ring of a thiourea-based inhibitor. nih.gov This insight allowed for the rational design of new derivatives with modified ring systems that could better occupy the space, leading to more potent compounds. nih.gov Similar computational docking and molecular dynamics simulations could be applied to this compound to predict its binding modes with various targets and guide the synthesis of next-generation analogs.
Conformational Analysis and Activity Prediction: The biological and catalytic activity of diarylthioureas is highly dependent on their three-dimensional conformation. Computational studies, supported by NMR data, have shown that these molecules can exist in different rotational conformations (e.g., syn-syn, syn-anti). nih.gov Intriguingly, London dispersion forces can favor sterically hindered conformers that may be less catalytically active. nih.gov Predictive models based on Density Functional Theory (DFT) and other methods can calculate the relative energies of these conformers, providing crucial insights into why certain derivatives are poor catalysts and how to design molecules that preferentially adopt a more active shape.
HTS and Interference Prediction: High-throughput screening campaigns test thousands of chemicals for activity. organic-chemistry.org However, some molecular structures can interfere with assay technologies, such as those based on fluorescence or luciferase, leading to false-positive results. organic-chemistry.org Machine learning algorithms are now being trained on large HTS datasets to predict the likelihood of assay interference based on a chemical's structure. organic-chemistry.org Applying such predictive tools to this compound before screening can increase confidence in the resulting data and focus resources on true hits.
New Frontiers in Organocatalysis and Sustainable Chemical Processes
The thiourea moiety is a well-established hydrogen-bond donor, making it a powerful functional group in the field of organocatalysis—the use of small organic molecules as catalysts. This compound is poised to contribute to this field, particularly in the development of sustainable chemical transformations.
Bifunctional Catalysis: Thiourea-based catalysts often act by forming two hydrogen bonds with a substrate, activating it towards a nucleophilic attack. rsc.orgnih.gov When combined with a basic site, such as an amine or the nitrogen atom of the pyridine ring in this compound, a bifunctional catalyst can be created. rsc.org Such catalysts can simultaneously activate both the electrophile (via the thiourea) and the nucleophile (via the basic site), leading to highly efficient and stereoselective reactions. rsc.org Research into chiral versions of pyridinyl-thioureas could unlock new asymmetric transformations.
The table below shows the performance of various homochiral thiourea organocatalysts in a stereoselective glycosylation reaction, demonstrating the potential of this class of compounds.
| Organocatalyst | Yield (%) | α/β Stereoselectivity |
| 1 | 99 | 1:73 |
| 2 | 81 | 1:42 |
| 3 | 99 | 1:68 |
| 4 | 98 | 1:61 |
| 5 | 99 | 1:65 |
| 6 | 99 | 1:66 |
| Data adapted from a study on asymmetric glycosylation, illustrating the high yield and selectivity achievable with thiourea-based organocatalysts. nih.gov |
Sustainable Synthesis: Modern chemistry emphasizes the use of environmentally benign processes. The synthesis of thiourea derivatives is evolving to meet this demand. New methods avoid toxic reagents by using carbon disulfide in aqueous media or by performing atom-economic reactions between isocyanides, amines, and elemental sulfur. organic-chemistry.orgorganic-chemistry.org These "green" approaches reduce environmental impact and align with the principles of sustainable chemistry, making the production of catalysts like this compound more viable. organic-chemistry.org
Challenges and Innovations in Scalable Synthesis Methods
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including reaction efficiency, purification, and cost. Innovations in synthetic methodology are crucial for overcoming these hurdles for compounds like this compound.
Continuous-Flow Synthesis: A major innovation in chemical manufacturing is the shift from batch processing to continuous-flow systems. Flow chemistry has been successfully applied to the synthesis of thioureas through a multicomponent reaction of isocyanides, amines, and sulfur. mdpi.comnih.gov In this method, reagents are pumped through a heated reaction coil, allowing for precise control over reaction conditions, improved safety, and higher throughput. The products often crystallize out directly, simplifying purification. mdpi.com This technology represents a promising route for the scalable and efficient production of this compound.
Process Optimization and Greener Feedstocks: Optimizing reaction conditions is key to improving yield and purity. For thiourea synthesis, this can involve using phase-transfer catalysts to enhance the reaction between aqueous and organic phases or fine-tuning parameters like temperature and reaction time. mdpi.comresearchgate.net Another innovative approach involves utilizing industrial waste streams as starting materials. For example, methods have been developed to synthesize N-alkyl thioureas from wastewater containing ammonium (B1175870) thiocyanate (B1210189), a byproduct of other industrial processes. researchgate.net This strategy not only provides an eco-friendly production route but also adds value to waste materials. researchgate.net
The following table shows an example of reaction optimization for the synthesis of a thiourea derivative.
| Entry | Temperature | Time (h) | Yield (%) |
| 1 | Room Temp. | 4 | 10 |
| 2 | Room Temp. | 24 | 40 |
| 3 | 40 °C | 4 | 25 |
| 4 | 60 °C | 4 | 70 |
| 5 | 80 °C | 2 | 80 |
| Data adapted from a study optimizing the synthesis of a thiourea glycoporphyrin. researchgate.net |
Interdisciplinary Synergies with Advanced Analytical Techniques
The comprehensive characterization of this compound and its derivatives relies on the synergy between synthesis and advanced analytical techniques. These methods provide deep structural insights and enable sensitive quantification in complex matrices.
Structural Elucidation: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of molecules. Analysis of a close analog, N-phenyl-N′-(pyridin-2-ylmethyl)-S-methyl-thiouronium iodide, revealed detailed information about bond lengths, angles, and steric hindrance around the pyridine nitrogen, which explained its chemical reactivity. univie.ac.at Such crystallographic data is fundamental for validating computational models and understanding structure-property relationships.
Hyphenated Chromatography and Mass Spectrometry: The need to detect and quantify thiourea derivatives in biological systems for pharmacokinetic studies has driven the development of highly sensitive analytical methods. biorxiv.orgbiorxiv.org Nano liquid chromatography coupled with tandem mass spectrometry (nLC-MS/MS) is a powerful hyphenated technique that combines the separation power of LC with the specificity and sensitivity of MS. biorxiv.orgbiorxiv.org Methods have been developed to quantify thiourea derivatives in rat plasma with a lower limit of quantification (LLOQ) in the low nanogram-per-milliliter range. biorxiv.org High-resolution mass spectrometry (HRMS), such as FT-ICR MS, is also used to confirm the elemental composition of new derivatives and to study their fragmentation patterns, aiding in their identification. nih.govtsijournals.com
The table below summarizes key parameters for an nLC-MS/MS method developed for thiourea derivatives.
| Parameter | Value |
| Technique | Nano Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scanning Mode | Multiple-Reaction Monitoring (MRM) |
| LLOQ | 1.00 ng/mL |
| Linear Range | 1.00 - 10,000 pg/mL |
| Inter-day Precision | < 10.8% |
| Data from a pharmacokinetic study of thiourea derivatives, highlighting the method's sensitivity and precision. biorxiv.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Phenyl-N-pyridin-2-ylthiourea, and how can purity be confirmed?
- Methodology : React phenyl isothiocyanate with 2-aminopyridine under reflux in anhydrous ethanol or tetrahydrofuran (THF) for 6–8 hours. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent).
- Purity Confirmation :
- NMR : Check for characteristic thiourea NH signals (δ 9.5–10.5 ppm) and aromatic proton integration .
- IR : Confirm C=S stretch near 1250–1350 cm⁻¹.
- Melting Point : Compare with literature values (±2°C deviation).
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Assign aromatic protons (pyridinyl vs. phenyl groups) and thiourea NH protons. Use DEPT-135 for carbon hybridization confirmation.
- UV-Vis : Analyze π→π* transitions in the pyridine ring (λmax ~260–280 nm).
- Mass Spectrometry : Confirm molecular ion peak (M+H⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement of this compound?
- Refinement Tools : Use SHELXL for least-squares refinement, adjusting parameters like thermal displacement (ADPs) and hydrogen atom positions .
- Validation : Cross-check with WinGX/PLATON for symmetry errors and twinning. Apply R1/wR2 convergence criteria (<5% difference) .
- Example Workflow :
| Step | Tool/Parameter | Purpose |
|---|---|---|
| 1 | SHELXD | Phase solution |
| 2 | SHELXL | Refinement |
| 3 | ORTEP for Windows | Thermal ellipsoid visualization |
Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice of this compound?
- Software : Use Mercury (CCDC) or SHELXPRO to measure intermolecular distances (N–H···S/N interactions; typical range: 2.8–3.2 Å) .
- Thermal Analysis : Correlate hydrogen-bond strength with thermal displacement parameters (ADPs). Weak bonds show higher ADP anisotropy.
- Case Study : In related N-arylthioureas, dimeric H-bonding motifs stabilize crystal packing, as seen in Acta Cryst. E reports .
Q. How can reaction yields be optimized for this compound under varying conditions?
- Design of Experiments (DoE) : Vary solvent polarity (ethanol vs. DMF), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2 molar ratio).
- Monitoring : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify unreacted starting materials.
- Results :
| Condition | Yield (%) |
|---|---|
| Ethanol, 80°C, 1:1.1 | 78 |
| THF, 70°C, 1:1.2 | 85 |
Q. How should conflicting biological activity data (e.g., enzyme inhibition) be interpreted for this compound derivatives?
- Dose-Response Analysis : Calculate IC50 values across multiple replicates (n ≥ 3) to assess variability.
- Statistical Validation : Apply ANOVA or t-tests to compare activity across cell lines or assay conditions .
- Case Example : In pyridinium derivatives, contradictory IC50 values may arise from solvent-dependent solubility; use DMSO controls ≤1% v/v .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
